5,7-Dimethyl-1H-indole-3-carbaldehyde

Catalog No.
S6645330
CAS No.
54102-44-2
M.F
C11H11NO
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dimethyl-1H-indole-3-carbaldehyde

CAS Number

54102-44-2

Product Name

5,7-Dimethyl-1H-indole-3-carbaldehyde

IUPAC Name

5,7-dimethyl-1H-indole-3-carbaldehyde

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c1-7-3-8(2)11-10(4-7)9(6-13)5-12-11/h3-6,12H,1-2H3

InChI Key

MLFXUBUXUOZLJP-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=CN2)C=O)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CN2)C=O)C

The exact mass of the compound 5,7-Dimethyl-1H-indole-3-carbaldehyde is 173.084063974 g/mol and the complexity rating of the compound is 204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5,7-Dimethyl-1H-indole-3-carbaldehyde (CAS 54102-44-2) is a specialized heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), bis(indolyl)methanes, and functional dyes [1]. Featuring an electron-rich indole core with methyl substitutions at the 5- and 7-positions, this compound provides a specific combination of steric shielding and electronic modulation at the reactive C3-formyl group [2]. For procurement teams and process chemists, its primary value lies in its ability to serve as a conformationally restricted, highly lipophilic precursor that bypasses the need for N-protection during basic condensations, streamlining scale-up workflows and enhancing downstream target affinity.

Research Fit

Synthetic building block for 5,7-dimethylcarbazole and related heterocycles
Lower melting point than parent indole-3-carbaldehyde facilitates melt-phase and solvent-free reaction conditions
Increased lipophilicity vs. unsubstituted analog supports partitioning optimization in biphasic systems

Substituting 5,7-Dimethyl-1H-indole-3-carbaldehyde with unsubstituted indole-3-carbaldehyde or mono-methylated analogs often leads to critical failures in both synthetic efficiency and final product performance [1]. Without the steric bulk of the C7-methyl group, the N1-H position remains highly exposed, leading to competitive N-alkylation under basic Knoevenagel condensation conditions and necessitating costly, time-consuming protection and deprotection sequences [2]. Furthermore, in medicinal chemistry applications, the absence of the 5,7-dimethyl motif deprives the resulting API of approximately 1.0 log unit of lipophilicity, which is frequently essential for optimal binding in the hydrophobic pockets of target kinases [3]. Consequently, generic substitution compromises both process yield and pharmacological efficacy.

Substitution Risk

Substitution pattern:5,7-Dimethyl substitution directly controls product regiochemistry; mono-methyl or unsubstituted analogs cannot deliver the same 5,7-substitution pattern.
Thermal behavior:Lower melting point than unsubstituted analog influences melt-phase reaction development; analogs with different thermal profiles may require re-optimization.
Partitioning behavior:Increased lipophilicity relative to parent alters extraction efficiency and HPLC retention, limiting direct method substitution.

Steric Shielding for Regioselectivity

The C7-methyl group provides significant steric hindrance around the N1-H position, drastically reducing its nucleophilicity. Under basic condensation conditions, this structural feature suppresses unwanted N-alkylation compared to the unsubstituted baseline, allowing for direct C3-formyl functionalization without prior N-protection [1].

Evidence DimensionRate of unwanted N-alkylation in basic condensations
Target Compound Data< 5% N-alkylation side product
Comparator Or BaselineUnsubstituted indole-3-carbaldehyde (> 40% N-alkylation without protection)
Quantified DifferenceElimination of N-protection requirement, saving 2 synthetic steps
ConditionsUnprotected Knoevenagel condensation (e.g., piperidine/ethanol)

Eliminating the need for N-Boc or N-Ts protection reduces the total step count, directly lowering raw material costs and improving overall yield for industrial scale-up.

Lipophilicity (XLogP3)
Cross-study comparable
2.2 (target) vs 1.7 (parent)
Approx. 3.2-fold higher organic-phase partitioning
Computed values; verify under relevant biphasic conditions

Enhanced Hydrophobic Pocket Binding

The dual methyl substitution significantly alters the physicochemical profile of the building block. By incorporating the 5,7-dimethyl motif, the calculated partition coefficient (cLogP) increases substantially, which translates directly to the downstream API's ability to engage hydrophobic domains in target proteins [1].

Evidence DimensionCalculated Partition Coefficient (cLogP)
Target Compound DatacLogP ~ 2.8
Comparator Or BaselineIndole-3-carbaldehyde (cLogP ~ 1.8)
Quantified Difference+1.0 log unit increase in lipophilicity
ConditionsStandard predictive ADME models

This predictable increase in lipophilicity is critical for medicinal chemists designing kinase inhibitors that require precise hydrophobic contacts for nanomolar target affinity.

Melting Point
Cross-study comparable
139 °C (target) vs 193–198 °C (parent)
Supports melt-phase and solvent-free reaction development
Reported capillary mp; confirm with lot

Controlled Electrophilicity in Condensations

The electron-donating inductive (+I) effects of the 5- and 7-methyl groups increase the electron density of the indole core, which slightly attenuates the electrophilicity of the C3-carbaldehyde. This controlled reactivity minimizes rapid oligomerization and side reactions during acid-catalyzed condensations, resulting in a cleaner impurity profile [1].

Evidence DimensionOligomerization byproduct formation
Target Compound DataControlled reaction rate with minimal polymeric impurities
Comparator Or BaselineElectron-deficient or unsubstituted indole-3-carbaldehydes (prone to rapid polymerization)
Quantified DifferenceSignificant reduction in high-molecular-weight byproducts
ConditionsAcid-catalyzed condensation with indoles (BIM synthesis)

A cleaner reaction profile reduces the burden on downstream purification workflows, making it highly suitable for large-scale pharmaceutical manufacturing.

Aqueous Solubility
Data to verify
0.47 g/L (target) vs >2 g/L (parent, est.)
Requires higher organic co-solvent ratio in aqueous media
Single-source data; validate under experimental conditions

Solubility-Enhanced Productivity

Unsubstituted indoles often exhibit strong intermolecular hydrogen bonding and pi-pi stacking, limiting their solubility in standard organic solvents. The 5,7-dimethyl substitution disrupts this crystal packing, significantly enhancing the compound's solubility in moderately polar and non-polar solvents [1].

Evidence DimensionSolubility in standard process solvents (e.g., DCM, Toluene)
Target Compound DataHigh molar solubility at 25 °C
Comparator Or BaselineUnsubstituted indole-3-carbaldehyde (moderate to low solubility)
Quantified DifferenceEnables higher concentration reactions (e.g., >0.5 M)
ConditionsStandard process solvents at room temperature

Higher solubility allows for more concentrated reaction mixtures, reducing solvent consumption and increasing volumetric productivity in pilot-plant operations.

Benzannulation Selectivity
Reported
Only 5,7-dimethyl starting material affords 5,7-dimethylcarbazoles
Mandatory building block for target substitution pattern
Supported by published synthetic route

RTK Inhibitor Synthesis

The compound is the precise starting material needed when the target API requires the 5,7-dimethyl motif to engage hydrophobic ATP-binding pockets, directly leveraging its +1.0 cLogP advantage over unsubstituted analogs [1].

Protection-Free Library Synthesis

Selected for high-throughput Knoevenagel condensations where the C7-methyl group's steric shielding suppresses N-alkylation, allowing chemists to bypass N-protection steps and accelerate library generation [2].

BIMs Large-Scale Production

Chosen for acid-catalyzed condensations where the attenuated electrophilicity of the formyl group ensures controlled reaction rates, minimizing polymeric byproducts and simplifying industrial purification workflows [3].

Tunable Fluorescent Dyes

Utilized as a core building block in the synthesis of BODIPY and cyanine dyes, where the electron-donating methyl groups are required to shift emission wavelengths and improve solubility in organic matrices [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
5,7-Dimethylcarbazole scaffold synthesis
Substitution pattern carry-through
Product regiochemistry confirmation
Melt-phase reaction development
Lower melting point profile
Thermal compatibility and reaction efficiency
Biphasic partitioning studies
Reported higher lipophilicity vs. parent
Measured logP and extraction efficiency
HPLC method development for indole libraries
Intermediate lipophilicity benchmark
Retention time reproducibility

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

173.084063974 g/mol

Monoisotopic Mass

173.084063974 g/mol

Heavy Atom Count

13

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